

# Physicochemical properties of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

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## Compound of Interest

Compound Name: 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B135417

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## In-Depth Technical Guide to 4-(Bromomethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **4-(bromomethyl)-1-fluoro-2-methoxybenzene**, a key intermediate in medicinal chemistry and organic synthesis.

## Core Physicochemical Properties

**4-(Bromomethyl)-1-fluoro-2-methoxybenzene** is a substituted aromatic compound with the molecular formula  $C_8H_8BrFO$ .<sup>[1][2][3]</sup> Its molecular weight is 219.05 g/mol.<sup>[1][2][3]</sup> The presence of a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring imparts distinct chemical characteristics, making it a valuable building block for the introduction of the 4-fluoro-3-methoxyphenyl moiety into more complex molecules. The fluorine atom can enhance lipophilicity and metabolic stability, while the methoxy group influences the compound's electronic properties and reactivity.<sup>[4]</sup>

Table 1: Physicochemical Data for **4-(Bromomethyl)-1-fluoro-2-methoxybenzene**

Property	Value	Source(s)
CAS Number	141080-73-1	[1][3][5][6]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrFO	[1][2][3]
Molecular Weight	219.05 g/mol	[1][2][3]
Boiling Point	252.3 °C at 760 mmHg	[7]
Appearance	Colorless to pale yellow liquid or solid	[4]
Solubility	Soluble in common organic solvents like ethanol and dichloromethane; Insoluble in water.	[4]

## Synthesis and Purification

The primary synthetic route to **4-(bromomethyl)-1-fluoro-2-methoxybenzene** involves the free-radical bromination of the corresponding toluene precursor, 4-fluoro-3-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane.[8]

## Experimental Protocol: Synthesis

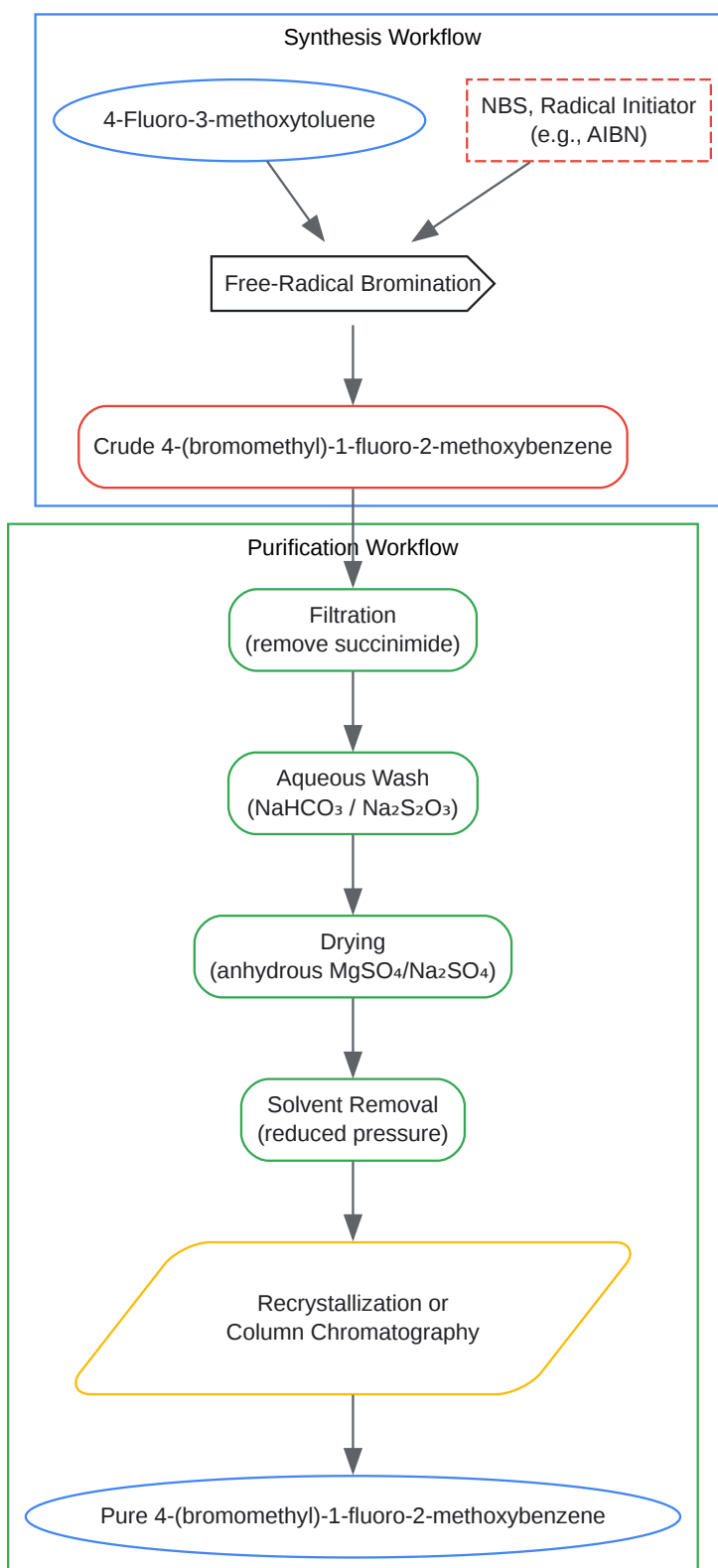
A general procedure for the synthesis is as follows:

- To a solution of 4-fluoro-3-methoxytoluene (1.0 equivalent) in a suitable non-polar solvent, N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added.[8]
- The reaction mixture is heated to reflux and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[8]
- Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[8]

- The filtrate is then washed with an aqueous solution of sodium bicarbonate or sodium thiosulfate to remove any unreacted bromine and hydrogen bromide.[8]
- The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[8]

## Experimental Protocol: Purification

The crude **4-(bromomethyl)-1-fluoro-2-methoxybenzene** can be purified by either recrystallization or column chromatography on silica gel.[8] The choice of purification method depends on the physical state of the crude product and the nature of the impurities.



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Caption: General workflow for the synthesis and purification of **4-(bromomethyl)-1-fluoro-2-methoxybenzene**.

## Reactivity and Stability

The primary site of reactivity in **4-(bromomethyl)-1-fluoro-2-methoxybenzene** is the benzylic bromide. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[4] This reactivity allows for the facile introduction of the 4-fluoro-3-methoxybenzyl moiety into a wide range of molecules, including amines, alcohols, thiols, and carbanions.

The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames. It is recommended to keep it in a tightly sealed container to prevent moisture ingress and evaporation. The compound should be stored separately from strong oxidizing agents and reactive chemicals to avoid potential hazardous reactions.[4]

## Spectroscopic Data

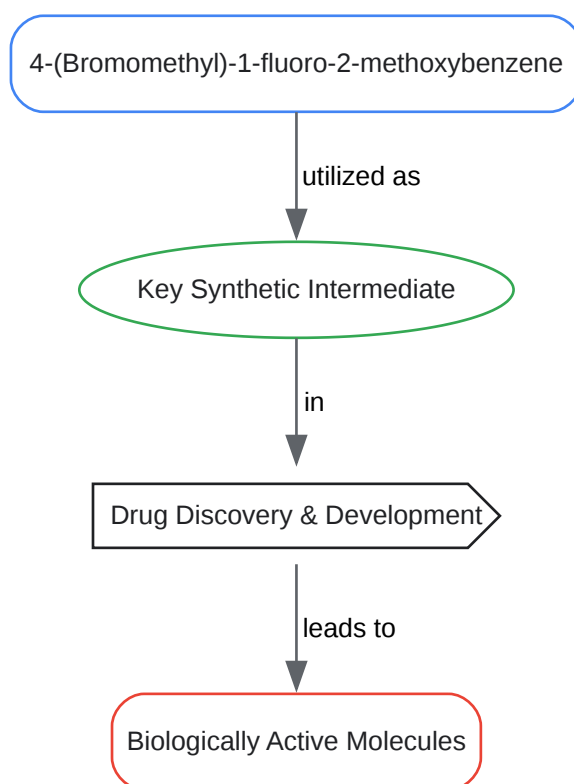
Detailed experimental spectroscopic data for **4-(bromomethyl)-1-fluoro-2-methoxybenzene** is not readily available in public databases. However, typical spectral characteristics can be predicted based on its structure.

- <sup>1</sup>H NMR: The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum is expected to show a characteristic singlet for the benzylic protons (-CH<sub>2</sub>Br) typically in the range of 4.4-4.7 ppm. The methoxy group protons (-OCH<sub>3</sub>) would appear as a singlet around 3.8-4.0 ppm. The aromatic protons would exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling.
- <sup>13</sup>C NMR: The carbon nuclear magnetic resonance (<sup>13</sup>C NMR) spectrum would show a signal for the benzylic carbon (-CH<sub>2</sub>Br) around 30-35 ppm. The methoxy carbon would be observed around 55-60 ppm. The aromatic carbons would appear in the range of 100-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine and methoxy substituents.
- FTIR: The Fourier-transform infrared (FTIR) spectrum would likely display characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkage, and a C-Br stretching band.

- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the direct biological activity or involvement in signaling pathways of **4-(bromomethyl)-1-fluoro-2-methoxybenzene** itself. Its primary role in drug discovery and development is as a synthetic intermediate for the preparation of more complex, biologically active molecules. The introduction of the fluoromethoxy-substituted phenyl ring can modulate the pharmacological properties of a lead compound.



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Caption: Role of **4-(bromomethyl)-1-fluoro-2-methoxybenzene** in drug discovery.

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